molecular formula C22H25N5O4 B11358836 N-[2-(morpholin-4-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]-3-nitrobenzamide CAS No. 952946-57-5

N-[2-(morpholin-4-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]-3-nitrobenzamide

Cat. No.: B11358836
CAS No.: 952946-57-5
M. Wt: 423.5 g/mol
InChI Key: KDXYFQTWNYLIPJ-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and a morpholine moiety, which enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]-3-nitrobenzamide typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and dimethylformamide (DMF), and catalysts such as formaldehyde .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps, such as recrystallization from absolute ethanol, to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and solvents such as ethanol and DMF. Reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[2-(morpholin-4-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anti-tumor effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. This inhibition can lead to the suppression of disease-related pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(morpholin-4-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]-3-nitrobenzamide stands out due to its unique combination of a benzimidazole core and a morpholine moiety, which enhances its chemical versatility and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

952946-57-5

Molecular Formula

C22H25N5O4

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-(morpholin-4-ylmethyl)-1-propylbenzimidazol-5-yl]-3-nitrobenzamide

InChI

InChI=1S/C22H25N5O4/c1-2-8-26-20-7-6-17(23-22(28)16-4-3-5-18(13-16)27(29)30)14-19(20)24-21(26)15-25-9-11-31-12-10-25/h3-7,13-14H,2,8-12,15H2,1H3,(H,23,28)

InChI Key

KDXYFQTWNYLIPJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N=C1CN4CCOCC4

Origin of Product

United States

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